molecular formula C16H23N7 B2775740 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine CAS No. 2415563-73-2

6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

Cat. No. B2775740
CAS RN: 2415563-73-2
M. Wt: 313.409
InChI Key: VEFJQZXCITVMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'GSK-3 Inhibitor IX' and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine involves the inhibition of GSK-3, an enzyme that plays a crucial role in various cellular processes such as glycogen metabolism, gene expression, and cell differentiation. GSK-3 is also involved in the pathogenesis of various diseases such as Alzheimer's disease, cancer, and diabetes. The inhibition of GSK-3 by 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine can lead to the reduction of beta-amyloid production, cell proliferation, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine are mainly related to its inhibition of GSK-3. Studies have shown that GSK-3 Inhibitor IX can lead to the reduction of beta-amyloid production, cell proliferation, and inflammation. In addition, this compound has also been shown to have potential applications in the treatment of diabetes, cancer, and other diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine in lab experiments is its specificity towards GSK-3. This compound has been shown to be highly selective towards GSK-3 and does not affect other kinases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions that can be explored in the field of 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine research. One of the significant areas of research is in the development of more potent and selective GSK-3 inhibitors. In addition, this compound can also be explored for its potential applications in the treatment of other diseases such as cancer and diabetes. Further research can also be conducted to explore the potential side effects and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine can be achieved through a multi-step process. The first step involves the reaction of 2,6-dimethylpyrimidin-4-amine with 4-bromomethylpiperazine to form 4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl)methyl bromide. This intermediate is then reacted with 3-amino-N,N-dimethylpyridazine-4-carboxamide to form the final product.

Scientific Research Applications

6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is in the field of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that GSK-3 Inhibitor IX can inhibit the activity of glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in the pathogenesis of Alzheimer's disease. This inhibition can lead to the reduction of beta-amyloid production, a hallmark of Alzheimer's disease, and can potentially slow down the progression of the disease.

properties

IUPAC Name

6-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7/c1-12-11-16(18-13(2)17-12)23-9-7-22(8-10-23)15-6-5-14(19-20-15)21(3)4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFJQZXCITVMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NN=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.